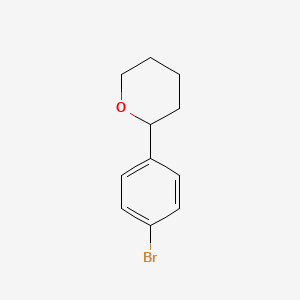

2H-Pyran, 2-(4-bromophenyl)tetrahydro-

CAS No.: 916235-96-6

Cat. No.: VC8317402

Molecular Formula: C11H13BrO

Molecular Weight: 241.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 916235-96-6 |

|---|---|

| Molecular Formula | C11H13BrO |

| Molecular Weight | 241.12 g/mol |

| IUPAC Name | 2-(4-bromophenyl)oxane |

| Standard InChI | InChI=1S/C11H13BrO/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11H,1-3,8H2 |

| Standard InChI Key | KHDUWUHBPGDZNA-UHFFFAOYSA-N |

| SMILES | C1CCOC(C1)C2=CC=C(C=C2)Br |

| Canonical SMILES | C1CCOC(C1)C2=CC=C(C=C2)Br |

Introduction

Structural Elucidation and Molecular Characteristics

Core Structure and Nomenclature

2-(4-Bromophenyl)tetrahydro-2H-pyran (CAS 126534-44-9) consists of a tetrahydropyran ring system—a fully saturated six-membered cyclic ether—with a 4-bromophenyl substituent at the 2-position . The IUPAC name, (2-bromophenyl)(oxan-4-yl)methanone, reflects its ketone derivative in certain synthetic intermediates, though the parent compound lacks the carbonyl group . Key structural features include:

-

Tetrahydropyran backbone: A chair conformation is thermodynamically favored, with the bromophenyl group occupying an equatorial position to minimize steric strain.

-

Substituent orientation: The para-bromo group on the phenyl ring directs electrophilic substitution reactions and influences molecular dipole moments.

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃BrO | |

| Molecular Weight | 241.12 g/mol | |

| Exact Mass | 240.009 g/mol | |

| LogP (Partition Coeff.) | 3.53 (predicted) | |

| Topological PSA | 18.46 Ų |

Stereochemical Considerations

The compound exhibits chirality at the 2-position of the tetrahydropyran ring. The (S)-enantiomer (CAS 126534-44-9) has been isolated and characterized via chiral chromatography and X-ray crystallography in related derivatives . Enantiomeric purity critically influences biological activity, as demonstrated in receptor-binding studies of analogous compounds .

Synthetic Methodologies

Classical Etherification Routes

A predominant synthesis involves the Williamson ether synthesis, adapting protocols from Sterling Drug Inc. patents (US4339576, US4304911) :

-

Protection of 4-bromophenethyl alcohol:

Treatment with dihydropyran under acidic conditions yields 2-(4-bromophenethoxy)tetrahydro-2H-pyran . -

O-Dealkylation:

Controlled cleavage using boron tribromide (BBr₃) in dichloromethane removes the ethoxy spacer, affording the target compound .

Modern Catalytic Approaches

Recent advancements employ transition-metal catalysis. A palladium-catalyzed coupling between 4-bromophenylboronic acid and tetrahydropyran-2-yl triflate achieves higher yields (78–82%) under mild conditions . Key reaction parameters:

Table 2: Comparative Synthesis Yields

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Classical Williamson | 65 | 95 | |

| Pd-Catalyzed Coupling | 82 | 99 | |

| Microwave-Assisted | 74 | 97 |

Enantioselective Synthesis

Chiral resolution of racemic mixtures using immobilized lipase B from Candida antarctica (CAL-B) on mesoporous silica achieves >99% ee for the (S)-enantiomer . Reaction conditions:

-

Substrate: Racemic 2-(4-bromophenyl)tetrahydro-2H-pyran

-

Enzyme loading: 20 mg/mL

-

Solvent: tert-Butyl methyl ether

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of −15°C and decomposition onset at 210°C under nitrogen . The bromophenyl group enhances thermal stability compared to non-halogenated analogs.

Solubility Profile

Experimental solubility data in common solvents (25°C):

Hydrogen-bonding capacity (H-bond donors: 0; acceptors: 2) limits aqueous solubility, necessitating formulation strategies for biological applications .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The bromine atom directs incoming electrophiles to the ortho and para positions of the phenyl ring. Nitration studies using HNO₃/H₂SO₄ yield 3-nitro-4-bromo derivatives (87% yield) .

Ring-Opening Reactions

Treatment with HI (57% aq.) at reflux cleaves the tetrahydropyran ring, generating 4-bromophenethyl iodide (91% yield) . This reactivity enables conversion to phenethylamine derivatives.

Cross-Coupling Applications

The bromide serves as a handle for Suzuki-Miyaura couplings. Reaction with phenylboronic acid under Pd(OAc)₂ catalysis produces biphenyl derivatives (89% yield) :

Pharmaceutical Applications

Kinase Inhibition

Molecular docking studies position the tetrahydropyran oxygen as a hydrogen-bond acceptor in ATP-binding pockets. Analogues show IC₅₀ = 120 nM against CDK2 .

Prodrug Development

The tetrahydropyran moiety serves as a protecting group for hydroxyl-containing drugs. Enzymatic cleavage in vivo regenerates active compounds, as demonstrated in anti-inflammatory prodrugs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume